1-(2,3-Dichlorophenyl)piperazine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenyl)piperazine hydrobromide is a chemical compound belonging to the phenylpiperazine family. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, including aripiprazole, an atypical antipsychotic. The compound is characterized by the presence of two chlorine atoms on the phenyl ring and a piperazine ring, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)piperazine hydrobromide typically involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at elevated temperatures, usually between 120-220°C, to facilitate cyclization . Another method involves reacting diethanolamine with hydrogen bromide at high temperatures, followed by the addition of 2,3-dichloroaniline .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of protonic solvents in the after-treatment steps helps achieve a product purity of over 99.5% . The yield of the process can reach up to 59.5%, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)piperazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
1-(2,3-Dichlorophenyl)piperazine hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)piperazine hydrobromide involves its interaction with neurotransmitter receptors. It acts as a partial agonist of dopamine D2 and D3 receptors, which contributes to its pharmacological effects . The compound’s structure allows it to bind to these receptors and modulate their activity, influencing neurotransmission pathways in the brain .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Similar structure but with only one chlorine atom on the phenyl ring.
1-(4-Methoxyphenyl)piperazine: Contains a methoxy group instead of chlorine atoms.
1-Phenylpiperazine: Lacks any substituents on the phenyl ring.
Uniqueness
1-(2,3-Dichlorophenyl)piperazine hydrobromide is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and pharmacological properties. This dual substitution pattern distinguishes it from other phenylpiperazine derivatives and contributes to its specific interactions with biological targets .
Properties
CAS No. |
864512-43-6 |
---|---|
Molecular Formula |
C10H13BrCl2N2 |
Molecular Weight |
312.03 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)piperazine;hydrobromide |
InChI |
InChI=1S/C10H12Cl2N2.BrH/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H |
InChI Key |
ZZIANJABSBSRBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.